2-(Benzyloxy)-3-chloropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-phenylmethoxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGCDGBHJFZNOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 2 Benzyloxy 3 Chloropyridine
Reactivity Profile of the Benzyloxy Moiety
The benzyloxy group in 2-(benzyloxy)-3-chloropyridine is a key functional component that dictates much of the molecule's synthetic utility. Its reactivity is primarily centered on the cleavage of the benzyl (B1604629) ether and its role as both a protecting and an activating group.
Selective Cleavage of the Benzyl Ether Group
The removal of the benzyl ether in this compound is a critical step in many synthetic pathways. While benzyl ethers are generally stable, their cleavage can be achieved under specific conditions that are often harsh, such as catalytic hydrogenolysis or the use of strong acids like BCl3. mpg.deatlanchimpharma.com These methods, however, can be incompatible with many functional groups. mpg.de
Recent advancements have focused on milder and more selective debenzylation methods. For instance, visible-light-mediated oxidative cleavage using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has emerged as a powerful technique. mpg.de This photochemical approach allows for the cleavage of benzyl ethers in the presence of sensitive functionalities like azides, alkenes, and alkynes, thereby expanding the utility of benzyl ethers as temporary protecting groups. mpg.de The reaction can be performed with either a stoichiometric or catalytic amount of DDQ under visible light irradiation. mpg.de
Another selective method involves the use of a boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂), which facilitates debenzylation under mild conditions while tolerating a range of other functional groups. organic-chemistry.org
Utility of the Benzyloxy Group as a Protecting and Activating Unit
Beyond its simple role as a protecting group for a hydroxyl function, the benzyloxy group in this context can be activated to facilitate further reactions.
The nitrogen atom of the pyridine (B92270) ring can be alkylated to form an N-alkylpyridinium salt. This transformation converts the benzyloxy group into a more reactive species. Specifically, alkylation of 2-(benzyloxy)pyridine (B1267808) with an agent like methyl triflate yields 2-benzyloxy-1-methylpyridinium triflate. d-nb.infoorgsyn.org This salt is a stable, crystalline solid that can be isolated and stored. d-nb.infoorgsyn.org The formation of this pyridinium (B92312) salt is crucial as it activates the benzylic carbon, making it susceptible to nucleophilic attack. This strategy provides a valuable route for the transfer of a benzyl group to various nucleophiles under neutral conditions. d-nb.info The reaction is analogous to the activation of benzyl trichloroacetimidate (B1259523) with a Brønsted acid, but avoids the need for acidic conditions that might be incompatible with sensitive substrates. d-nb.info
The synthesis of these N-alkylpyridinium salts via C-H functionalization has also been explored, offering a complementary approach to traditional substitution reactions. nih.gov
| Starting Material | Reagent | Product | Conditions | Reference |
|---|---|---|---|---|
| 2-(Benzyloxy)pyridine | Methyl triflate | 2-Benzyloxy-1-methylpyridinium triflate | Room temperature or below | d-nb.infoorgsyn.org |
| Toluene | Pyridine, Electrochemical oxidation | Benzylic pyridinium salts | Electrooxidative C-H amination | nih.gov |
Once activated as a pyridinium salt, the benzyl group can be efficiently transferred to oxygen nucleophiles such as alcohols and carboxylic acids. d-nb.infosigmaaldrich.com This process provides a mild and effective method for the formation of benzyl ethers and esters, even with complex and sensitive substrates. d-nb.infosigmaaldrich.com The reaction proceeds by warming the pre-formed 2-benzyloxy-1-methylpyridinium triflate with the alcohol or carboxylic acid. d-nb.info For carboxylic acids, a base like triethylamine (B128534) is often added as a promoter and scavenger. sigmaaldrich.com This methodology has been successfully applied to a range of primary, secondary, and even some tertiary alcohols, as well as various carboxylic acids, without causing epimerization at adjacent stereocenters. sigmaaldrich.comgoogle.com The in situ generation of the active benzylating reagent by adding methyl triflate to a mixture of 2-(benzyloxy)pyridine and the alcohol substrate is also a viable and convenient protocol. d-nb.info
| Substrate | Reagent | Product Type | Conditions | Reference |
|---|---|---|---|---|
| Primary, secondary, tertiary alcohols | 2-Benzyloxy-1-methylpyridinium triflate | Benzyl ether | Neutral, warming | sigmaaldrich.comgoogle.com |
| Carboxylic acids | 2-Benzyloxy-1-methylpyridinium triflate, Et₃N | Benzyl ester | Neutral, warming | sigmaaldrich.com |
| Alcohols | 2-(Benzyloxy)pyridine, Methyl triflate (in situ) | Benzyl ether | Neutral | d-nb.info |
Transformations Involving the Chloro-Substituted Pyridine Ring
The chlorine atom on the pyridine core of this compound introduces another site of reactivity, primarily through nucleophilic substitution.
Nucleophilic Substitution Reactions on the Pyridine Core
The pyridine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of halopyridines in SNAr reactions is dependent on the position of the halogen. 2-Halopyridines are generally more reactive towards nucleophiles than their 3- and 4-isomers. vaia.comlibretexts.org This enhanced reactivity is attributed to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance. vaia.com
In the case of this compound, the chlorine atom at the 3-position is less activated towards nucleophilic attack compared to a halogen at the 2- or 4-position. vaia.comlibretexts.org However, nucleophilic substitution at the 3-position can still occur, particularly with strong nucleophiles or under forcing conditions. The benzyloxy group at the 2-position can also influence the reactivity of the 3-chloro substituent. The synthesis of 2-(benzyloxy)pyridine itself often involves the nucleophilic substitution of a 2-halopyridine with benzyl alcohol in the presence of a base. d-nb.info This highlights the general susceptibility of the 2-position of the pyridine ring to nucleophilic attack.
Studies on related halopyridines have shown that various nucleophiles, including amines, thiols, and alkoxides, can displace the halogen atom. sci-hub.se While the direct nucleophilic substitution on the 3-chloro position of this compound is less documented, the principles of SNAr on the pyridine ring suggest that such transformations are feasible, likely requiring more forcing conditions than substitutions at the more activated 2- or 4-positions.
| Compound Name |
|---|
| This compound |
| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |
| boron trichloride–dimethyl sulfide complex (BCl₃·SMe₂) |
| 2-(benzyloxy)pyridine |
| methyl triflate |
| 2-benzyloxy-1-methylpyridinium triflate |
| benzyl trichloroacetimidate |
| triethylamine |
| 2-halopyridines |
| benzyl alcohol |
Impact of Substituent Position on Reaction Selectivity
The reactivity of substituted pyridines is significantly influenced by the position of its substituents. In the case of this compound, the chlorine atom at the 3-position and the benzyloxy group at the 2-position direct the outcome of various reactions.
For instance, in nucleophilic aromatic substitution (SNAr) reactions, the positions of substituents on the pyridine ring are crucial in determining which group is displaced. Studies on 2,6-dichloropyridines with a substituent at the 3-position have shown that non-polar, aprotic solvents favor the substitution of the chlorine atom ortho to the 3-substituent. This selectivity is attributed to the coordination of the alkali metal counter-ion of the nucleophile with the 3-substituent, leading to a cyclic, six-membered transition state. researchgate.net While this specific study was not on this compound itself, it provides insight into how the 3-chloro and 2-benzyloxy groups might influence the regioselectivity of nucleophilic attack.
Furthermore, the electronic properties of substituents play a critical role. For example, in the fluorination of 3,5-disubstituted pyridines, the reaction shows selectivity for the position adjacent to an ether substituent. acs.org In the context of this compound, the electron-donating nature of the benzyloxy group at the 2-position and the electron-withdrawing nature of the chlorine at the 3-position will influence the electron density of the pyridine ring, thereby affecting the regioselectivity of various transformations.
Metal-Catalyzed Cross-Coupling Reactions of the Aryl Chloride
The chlorine atom in this compound serves as a handle for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecules. eie.gr
Homocoupling Reactions Mediated by Transition Metals
Homocoupling reactions of aryl halides, including chloro-heterocycles, can be mediated by transition metals like nickel and palladium to form symmetrical biaryl compounds. nih.govacs.org The Ullmann reaction, for example, traditionally uses copper for the homocoupling of aryl halides. nih.gov More contemporary methods often employ nickel or palladium catalysts. acs.org For instance, nickel-catalyzed homocoupling of aryl chlorides can proceed via various mechanisms involving different oxidation states of nickel, from Ni(0) to Ni(III). acs.org These reactions are often promoted by a reducing agent, such as zinc metal. acs.org
Suzuki-Miyaura Coupling with Boronic Acid Derivatives
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or its ester) and an organohalide. libretexts.org This reaction is known for its high tolerance of various functional groups and its ability to form carbon-carbon bonds under relatively mild conditions. nih.gov
The reactivity of aryl halides in Suzuki-Miyaura coupling generally follows the trend: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl. tcichemicals.com The oxidative addition of aryl chlorides to the palladium(0) catalyst is often the slow, rate-limiting step. tcichemicals.com However, the use of electron-rich and bulky phosphine (B1218219) ligands on the palladium catalyst, or the use of nickel catalysts, can facilitate the coupling of less reactive aryl chlorides. libretexts.orgtcichemicals.com
Specifically, the coupling of heteroaryl chlorides, such as chloropyridines, with arylboronic acids has been successfully achieved. acs.orgresearchgate.netnih.gov For instance, various palladium-N-heterocyclic carbene (NHC) complexes have been shown to be effective catalysts for the Suzuki-Miyaura coupling of heteroaryl chlorides in aqueous media. researchgate.net The coupling of potassium 1-(benzyloxy)alkyltrifluoroborates with a variety of heteroaryl chlorides, including substituted chloropyridines, has also been demonstrated to proceed in good yields. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling with Heteroaryl Chlorides
| Heteroaryl Chloride | Boronic Acid/Ester | Catalyst/Ligand | Product Yield | Reference |
| 2-Chloropyridine (B119429) | Phenylboronic acid | Pd(PPh₃)₄ | Good | researchgate.net |
| Substituted Chloropyridines | Potassium 1-(benzyloxy)alkyltrifluoroborates | PdCl₂(dppf) | Up to 88% | nih.gov |
| 2-Chloro-5-methoxy-1,3-dimethylbenzene | Isopropylboronic acid | Not specified | 57% | nih.gov |
| 2-Chloro-1,3-dimethylbenzene | Isopropylboronic acid | Not specified | 39% | nih.gov |
Intramolecular Rearrangements of Pyridyl Ethers
Pyridyl ethers, including 2-benzyloxypyridine derivatives, can undergo fascinating intramolecular rearrangement reactions, leading to the formation of new carbon-carbon or carbon-nitrogen bonds. nih.govnih.govresearchgate.net
Anionicnih.govnih.gov-Rearrangements of 2-Benzyloxypyridines
A notable transformation of 2-benzyloxypyridines is the anionic nih.govnih.gov-rearrangement, often referred to as a nih.govnih.gov-Wittig rearrangement. clockss.orgresearchgate.net This reaction is typically initiated by deprotonation at the benzylic carbon using a strong base, such as an organolithium reagent or lithium diisopropylamide (LDA). researchgate.netacs.org The resulting carbanion then undergoes a 1,2-migration of the pyridine ring from the oxygen atom to the benzylic carbon, yielding a pyridyl carbinol upon workup. researchgate.netacs.org
The mechanism is proposed to be an associative process involving addition of the benzylic anion to the pyridine ring, followed by elimination, rather than a dissociative radical mechanism typical of some Wittig rearrangements. researchgate.netacs.org DFT calculations support a mechanism proceeding through an oxirane-like transition state. researchgate.net The reaction is often directed by the pyridine nitrogen, which facilitates the initial metalation of the benzylic position. researchgate.netacs.org
Table 2: Anionic nih.govnih.gov-Rearrangement of 2-Benzyloxypyridine Derivatives
| Substrate | Base | Product | Yield | Reference |
| 2-Benzyloxypyridine | LDA | Phenyl(2-pyridyl)methanol | High | researchgate.netacs.org |
| 2-(4-Methoxybenzyloxy)pyridine | LDA | (4-Methoxyphenyl)(2-pyridyl)methanol | High | researchgate.net |
| 2-(4-Chlorobenzyloxy)pyridine | LDA | (4-Chlorophenyl)(2-pyridyl)methanol | Moderate | researchgate.net |
The presence of substituents on the pyridine or benzyl group can influence the reaction's efficiency. Electron-donating groups on the benzene (B151609) ring have been shown to increase the reaction yield, while electron-withdrawing groups have the opposite effect. researchgate.net
Stereochemical Aspects of Rearrangement Pathways
The stereochemical outcome of these rearrangements is a key aspect of their synthetic utility. When the benzylic carbon is a stereocenter, the question of whether the rearrangement proceeds with retention, inversion, or racemization of configuration becomes critical.
Studies on related anionic rearrangements, such as the nih.govnih.gov-Wittig rearrangement, have shown that the stereochemical course can be complex and dependent on the specific substrate and reaction conditions. acs.org For the anionic nih.govnih.gov-rearrangement of 2-benzyloxypyridines, if the migration occurs without the involvement of achiral intermediates, it is possible for stereochemical information from a secondary benzyl ether starting material to be transferred to the tertiary alcohol product. clockss.org This would open up possibilities for asymmetric synthesis.
While detailed stereochemical studies specifically on the rearrangement of this compound were not found in the provided search results, the principles from related systems suggest that the stereochemical pathway is a subject of ongoing investigation and could be influenced by factors such as the nature of the base, the solvent, and the substituents on the pyridine and benzyl moieties. clockss.org
Pyridine C-H Functionalization Studies
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in modern organic synthesis, offering a more sustainable alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.netmdpi.com For heterocyclic compounds like pyridine, direct C-H functionalization provides a streamlined pathway to introduce molecular complexity. However, the intrinsic properties of the pyridine ring present significant challenges. researchgate.netrsc.org The electron-deficient nature of the ring deactivates it towards electrophilic attack, while the basic nitrogen atom can coordinate to and deactivate transition metal catalysts. researchgate.netnsf.gov
In the case of this compound, the substituents on the pyridine ring play a crucial role in dictating the regioselectivity of C-H functionalization. The 2-benzyloxy group, an alkoxy substituent, and the 3-chloro group, an electron-withdrawing substituent, exert competing electronic and steric influences on the reactivity of the available C-H bonds at the C4, C5, and C6 positions.
Research into the C-H functionalization of analogous 2-alkoxypyridines and 3-chloropyridines provides significant insight into the potential reactivity of this compound. Palladium catalysis, in particular, has been extensively used for the selective functionalization of pyridine derivatives. researchgate.netsnnu.edu.cn
Palladium-Catalyzed C5-Functionalization
Studies on 2-alkoxypyridines have demonstrated a strong directing effect of the alkoxy group towards the C5 position for C-H functionalization. A notable example is the palladium-catalyzed C5−H polyfluoroarylation of 2-alkoxypyridines. researchgate.net This transformation is enabled by a transient, electron-deficient palladium intermediate. The reaction proceeds with high regioselectivity, indicating a preference for functionalizing the C-H bond para to the alkoxy substituent. This preference is attributed to a combination of the electronic properties of the C5-position and the nature of the palladium catalyst. researchgate.net Applying this precedent to this compound suggests that C5-arylation or olefination would be a highly probable transformation.
Table 1: Examples of Palladium-Catalyzed C5-Functionalization of Substituted Pyridines
| Substrate | Reagent | Catalyst / Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| N-(alkyl)pyrimidin-2-amine | Aryl halides | Pd(OAc)₂, K₂CO₃, DMA, 130 °C | C5-arylated product | Varies | rsc.org |
This table presents data from analogous systems to infer the potential reactivity of this compound.
Palladium-Catalyzed C4-Functionalization
Conversely, the presence of an electron-withdrawing group at the 3-position, such as the chloro group in this compound, is known to direct C-H arylation to the C4 position. nih.gov This regioselectivity is rationalized by the increased acidity of the C4 C-H bond and the electronic repulsion between the nitrogen lone pair and the polarized C-Pd bond that would form at the C2 or C6 positions. nih.gov For 3-substituted pyridines with electron-withdrawing groups, palladium-catalyzed C-H arylation with haloarenes proceeds with high selectivity for the C4 position. This suggests a competing pathway for the functionalization of this compound, where the electronic effect of the chloro substituent directs the reaction to the C4-position.
Table 2: Example of Palladium-Catalyzed C4-Arylation of 3-Substituted Pyridine
| Substrate | Reagent | Catalyst / Conditions | Product | Yield | Reference |
|---|
This table presents data from an analogous system to infer the potential reactivity of this compound.
Other Potential Functionalizations
Beyond arylation and olefination, C-H fluorination represents another potential transformation. Studies on substituted pyridines, including 2-chloropyridine and 2-methoxypyridine, have shown that direct fluorination can be achieved, often with selectivity influenced by the electronic nature of the substituents. acs.org Such a reaction on this compound could potentially lead to fluorinated derivatives, which are valuable in medicinal chemistry. The resulting fluoropyridines can undergo subsequent nucleophilic aromatic substitution (SNAr) reactions, further diversifying the accessible structures. acs.orgscispace.com
Mechanistic Investigations of Reactions Involving 2 Benzyloxy 3 Chloropyridine
Mechanistic Details of Nucleophilic Aromatic Substitution on Pyridines
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for pyridine (B92270) and its derivatives. byjus.com Unlike electrophilic substitutions common to benzene (B151609), SNAr reactions involve a nucleophile replacing a leaving group on an electron-deficient aromatic ring. youtube.commasterorganicchemistry.com The mechanism is generally a two-step addition-elimination process. researchgate.netpearson.com
The initial and typically rate-determining step is the attack of a nucleophile on the pyridine ring, which breaks the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. stackexchange.compearson.comresearchgate.net The stability of this intermediate is crucial and dictates whether the substitution can proceed. stackexchange.com
For pyridine systems, nucleophilic attack occurs regioselectively at the 2- and 4-positions (ortho and para to the nitrogen atom). stackexchange.comwikipedia.org This preference is due to the superior stabilization of the resulting Meisenheimer complex. When the nucleophile attacks at the C-2 or C-4 position, the negative charge in one of the resonance structures of the intermediate can be delocalized onto the electronegative nitrogen atom. pearson.comstackexchange.com This is a significant stabilizing contribution that is not possible if the attack occurs at the C-3 position. stackexchange.com Consequently, the intermediates formed from C-2 or C-4 attack are more stable, lowering the activation energy for their formation. stackexchange.com
Elucidation of Benzyl (B1604629) Transfer Mechanisms from Pyridinium (B92312) Reagents
The benzyloxy group in compounds like 2-(Benzyloxy)-3-chloropyridine can be leveraged for benzyl transfer reactions. This is achieved by converting the pyridine nitrogen into a pyridinium salt, which activates the benzylic group for nucleophilic displacement. A well-studied analog, 2-benzyloxypyridine, can be N-methylated with methyl triflate to form 2-benzyloxy-1-methylpyridinium triflate, a stable and effective benzyl transfer reagent. beilstein-journals.orgnih.govd-nb.info This reagent serves as a neutral, pre-activated compound that releases an electrophilic benzyl species upon warming, allowing for the benzylation of alcohols and carboxylic acids under mild conditions. beilstein-journals.orgorganic-chemistry.orgorgsyn.org
The activation process via N-alkylation is crucial. The formation of the pyridinium salt makes the pyridone moiety an excellent leaving group, thereby facilitating the cleavage of the C-O bond of the benzyl group. beilstein-journals.org This methodology provides a valuable alternative to traditional benzylation methods that often require harsh acidic or basic conditions. orgsyn.org
Characterization of Pyridinium Intermediates
The key intermediate in these benzyl transfer reactions, 2-benzyloxy-1-methylpyridinium triflate, has been isolated and well-characterized. It is a stable, white, microcrystalline solid that can be prepared by reacting 2-benzyloxypyridine with methyl triflate. orgsyn.orgsigmaaldrich.com This bench-stable salt can be stored and used as needed, making it a convenient reagent. orgsyn.org
The formation of this pyridinium salt is rapid, occurring within minutes at or below room temperature. nih.gov Its stability and defined structure allow for controlled and predictable benzylation reactions. The characterization data for this key intermediate are summarized in the table below.
| Property | Value |
|---|---|
| Compound Name | 2-Benzyloxy-1-methylpyridinium triflate |
| Synonyms | Bn-OPT, Dudley Reagent |
| CAS Number | 882980-43-0 |
| Molecular Formula | C14H14F3NO4S |
| Molecular Weight | 349.33 g/mol |
| Appearance | White, microcrystalline solid |
| Melting Point | 85-91 °C |
Data sourced from Sigma-Aldrich. sigmaaldrich.com
Cationic Intermediates in Benzylation Reactions
The mechanism of benzyl transfer from 2-benzyloxy-1-methylpyridinium triflate is proposed to proceed through an SN1-like pathway. orgsyn.org Upon mild heating, the pyridinium salt undergoes thermal ionization to produce a reactive phenylcarbenium species (a benzyl cation). orgsyn.org This electrophilic cationic intermediate is then trapped by a nucleophile, such as an alcohol or a carboxylic acid, to form the corresponding benzyl ether or ester. orgsyn.orgresearchgate.net
The involvement of a "putative phenylcarbenium species" is supported by the reaction conditions, which are neutral and thermally promoted, circumventing the need for strong acid or base catalysts. orgsyn.orgresearchgate.net The efficiency of the reaction can depend on the stability of the carbocation formed and the nucleophilicity of the trapping agent. For instance, primary and secondary alcohols typically give good to excellent yields of benzyl ethers, while tertiary alcohols may lead to elimination side products. orgsyn.org The generation of the benzyl cation is the key step that drives the transfer reaction.
Understanding the Mechanisms of Anionic Rearrangements
In the presence of a strong base, 2-benzyloxypyridine undergoes a stackexchange.comresearchgate.net-anionic rearrangement. researchgate.netacs.org This reaction involves the deprotonation of the benzylic carbon by a strong base (e.g., t-BuLi), followed by a 1,2-migration of the pyridine ring from the oxygen atom to the newly formed carbanion. researchgate.netacs.org This process results in the formation of aryl pyridyl carbinols in high yields. researchgate.net The rearrangement is believed to proceed through an associative mechanism involving addition and elimination steps. acs.org
Identification of Rate-Determining Steps and Transition States
The calculations further reveal that the rearrangement proceeds through an "oxirane-like" transition state. researchgate.net This three-membered ring-like structure in the transition state had been previously postulated as a transient intermediate and is a key feature of the migration mechanism. researchgate.net
Influence of Electronic Effects on Rearrangement Pathways
The electronic nature of substituents on the benzylic aryl group significantly influences the rate and efficiency of the stackexchange.comresearchgate.net-anionic rearrangement. researchgate.net Computational studies have shown a clear correlation between the electronic properties of the substituent and the activation energy of the rate-determining rearrangement step. researchgate.net
Electron-donating groups (EDGs) on the benzene ring decrease the activation energy, which correlates with an increase in the experimental reaction yield. researchgate.net Conversely, electron-withdrawing groups (EWGs) on the benzene ring increase the activation energy and lead to lower yields. researchgate.net This influence can be attributed to the stabilization or destabilization of the transition state. These findings suggest that the reaction can be facilitated by incorporating appropriate electron-donating groups on the benzene ring. researchgate.net
| Substituent on Benzene Ring | Electronic Effect | Effect on Activation Energy | Impact on Reaction Yield |
|---|---|---|---|
| -OCH3 (Methoxy) | Electron-Donating (EDG) | Decreases | Increases |
| -H (Hydrogen) | Neutral | Baseline | Baseline |
| -CF3 (Trifluoromethyl) | Electron-Withdrawing (EWG) | Increases | Decreases |
This table summarizes the general trends identified by DFT calculations on the stackexchange.comresearchgate.net-anionic rearrangement of substituted 2-benzyloxypyridines. researchgate.net
Catalytic Cycle Analysis in Metal-Mediated Transformations
Insights into Palladium-Catalyzed Processes
Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The catalytic cycle for a typical cross-coupling reaction, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, involving an aryl chloride like this compound, is generally understood to proceed through a sequence of three key steps: oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination.
The cycle initiates with the oxidative addition of the aryl chloride to a low-valent palladium(0) complex. This is often the rate-determining step, particularly with less reactive aryl chlorides. The C-Cl bond of the this compound would insert into the palladium center, forming a square planar palladium(II) intermediate. The reactivity in this step is influenced by the electron density of the pyridine ring and the steric hindrance around the carbon-chlorine bond.
Following oxidative addition, the subsequent step depends on the specific type of cross-coupling reaction. In a Suzuki-Miyaura coupling, a transmetalation step occurs where an organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex. For a Buchwald-Hartwig amination, an amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.
Table 1: General Steps in Palladium-Catalyzed Cross-Coupling of an Aryl Chloride (Ar-Cl)
| Step | Description | Intermediate |
| Oxidative Addition | The Ar-Cl bond adds to the Pd(0) center. | LnPd(Ar)(Cl) |
| Transmetalation/Amine Coordination | An organometallic reagent (e.g., Ar'-B(OR)2) or an amine (R2NH) reacts with the Pd(II) complex. | LnPd(Ar)(Ar') or LnPd(Ar)(NR2) |
| Reductive Elimination | The two organic fragments are eliminated from the Pd(II) center to form the product. | Pd(0) + Ar-Ar' or Ar-NR2 |
Kinetics and Pathways of Nickel-Catalyzed Aryl Homocoupling
Nickel-catalyzed homocoupling of aryl chlorides is a valuable method for the synthesis of symmetrical biaryls. The mechanism of these reactions, often employing a reducing agent like zinc, has been a subject of considerable debate, with several potential pathways proposed. These mechanisms often involve nickel species in various oxidation states, including Ni(0), Ni(I), Ni(II), and even Ni(III).
One commonly proposed mechanism involves the oxidative addition of two molecules of the aryl chloride to a Ni(0) species, followed by reductive elimination to form the biaryl product. However, dinuclear and radical-based mechanisms have also been suggested.
Kinetic studies on the homocoupling of aryl chlorides have provided insights into the reaction pathways. For instance, the reaction rate can be influenced by the concentration of the nickel catalyst, the nature of the ligands, the reducing agent, and additives. In some systems, the reaction may exhibit complex kinetic profiles, suggesting the involvement of multiple competing pathways or the formation of off-cycle catalyst resting states.
The role of the reducing agent, typically zinc metal, is crucial. It is responsible for regenerating the active Ni(0) catalyst from the Ni(II) species formed after oxidative addition. However, the byproducts of this reduction, such as zinc chloride (ZnCl2), can also influence the catalytic cycle, sometimes acting as both an accelerator and an inhibitor. For example, ZnCl2 can affect the speciation of nickel complexes in solution.
Several mechanistic pathways have been proposed for nickel-catalyzed, zinc-mediated aryl halide homocoupling:
Mononuclear Pathways: These involve a single nickel center and can proceed through either a Ni(I)/Ni(III) or a Ni(0)/Ni(II) cycle.
Dinuclear Pathways: These mechanisms involve two nickel centers, which can facilitate the reductive elimination step.
The operative mechanism can depend on various factors, including the reaction conditions and the specific aryl halide substrate. For a substrate like this compound, the electronic properties of the benzyloxy group and the nitrogen atom in the pyridine ring would likely influence the kinetics and the preferred mechanistic pathway.
Table 2: Proposed Mechanistic Pathways in Ni-Catalyzed Aryl Chloride Homocoupling
| Pathway | Key Intermediates | Description |
| Mononuclear (Ni(I)/Ni(III)) | ArNi(I), Ar2Ni(III) | A Ni(I) species undergoes oxidative addition with the aryl chloride to form a Ni(III) intermediate, which then reductively eliminates the biaryl. |
| Mononuclear (Ni(0)/Ni(II)) | ArNi(II)Cl, Ar2Ni(II) | Oxidative addition of the aryl chloride to Ni(0) forms an ArNi(II)Cl intermediate. A second equivalent of aryl chloride reacts to form a diarylnickel(II) species, followed by reductive elimination. |
| Dinuclear | [ArNi(I)]2 | Two ArNi(I) species come together to facilitate the formation of the biaryl product. |
Computational and Theoretical Studies on 2 Benzyloxy 3 Chloropyridine Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. northwestern.edu For molecules like 2-(Benzyloxy)-3-chloropyridine, DFT calculations are instrumental in optimizing geometry, analyzing reaction pathways, and determining the energetics involved.
The first step in the theoretical characterization of a molecule is to determine its most stable three-dimensional arrangement of atoms, known as geometrical optimization. DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), are commonly employed for this purpose. researchgate.net These calculations yield key structural parameters, including bond lengths, bond angles, and dihedral angles.
| Parameter | 2-Chloropyridine (B119429) | 3-Chloropyridine (B48278) |
|---|---|---|
| Bond Length N-C(2) (Å) | 1.339 | 1.334 |
| Bond Length C(2)-C(3) (Å) | 1.383 | 1.385 |
| Bond Length C(2)-Cl (Å) | 1.737 | - |
| Bond Length C(3)-Cl (Å) | - | 1.734 |
| Bond Angle N-C(2)-C(3) (°) | 123.6 | 123.9 |
| Bond Angle C(2)-C(3)-C(4) (°) | 118.8 | 118.6 |
Beyond geometry, DFT is used to probe the electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more reactive. hakon-art.com Furthermore, the Molecular Electrostatic Potential (MESP) surface can be calculated to identify electron-rich and electron-poor regions of the molecule, which helps in predicting sites for electrophilic and nucleophilic attack. mdpi.com
DFT calculations are pivotal for mapping out the potential energy surface of a chemical reaction, allowing for the identification of transition states (TS). acs.org A transition state represents the highest energy point along a reaction coordinate and is characterized by having a single imaginary vibrational frequency. Computational studies can determine the precise geometry of these transient structures. For reactions involving pyridine (B92270) derivatives, such as nucleophilic aromatic substitution, DFT can elucidate the structure of the intermediate Meisenheimer complex and the transition states leading to its formation and subsequent product release. nih.gov These analyses provide a mechanistic understanding at the molecular level, revealing how substituents and solvents influence the reaction pathway. acs.org
Computational studies on pyridine derivatives have explored how different substituents affect activation barriers. acs.org For instance, in nucleophilic amination reactions of aryl halides, electron-withdrawing groups generally lower the activation energy, although their position (ortho, meta, or para) has a significant influence on steric and electronic effects. acs.org DFT calculations have been used to model reactions of 2-chloropyridine derivatives, providing insights into the energy barriers for C-H activation or substitution reactions. nih.govchemrxiv.org For the methylation of pyridine derivatives, DFT calculations indicated that the rate-determining step was the deoxygenation, with a calculated activation barrier of 22.6 kcal/mol for a specific pathway. acs.org
Quantum Chemical Descriptors for Reactivity Prediction
From the electronic properties calculated using DFT, a set of "quantum chemical descriptors" can be derived to predict and rationalize the chemical reactivity of a molecule. rasayanjournal.co.in These descriptors, rooted in conceptual DFT, provide a quantitative measure of various aspects of reactivity. hakon-art.com
Key global reactivity descriptors include:
Chemical Potential (μ): Related to the "escaping tendency" of an electron from the system.
Chemical Hardness (η): Measures the resistance to a change in electron distribution. A harder molecule is generally less reactive.
Electronegativity (χ): The power of an atom or group to attract electrons.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, indicating its capacity to act as an electrophile. rasayanjournal.co.in
| Descriptor | Significance |
|---|---|
| Chemical Potential (μ) | Indicates the tendency of electrons to escape from the system. |
| Chemical Hardness (η) | A high value indicates low reactivity and high stability. |
| Electrophilicity Index (ω) | Quantifies the ability of a molecule to accept electrons. |
| Fukui Functions (f(r)) | Identify specific atomic sites prone to electrophilic or nucleophilic attack. |
Theoretical Predictions of Spectroscopic Properties (e.g., Collision Cross Section)
Computational methods are also highly effective at predicting various spectroscopic properties. The theoretical prediction of vibrational spectra (Infrared and Raman) is a common application. researchgate.net By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated that often shows excellent agreement with experimental data, aiding in the assignment of spectral bands. core.ac.uk
For electronic spectra (UV-Visible), Time-Dependent DFT (TD-DFT) is the method of choice. tandfonline.com It allows for the calculation of excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities observed experimentally. mpg.de The spectral characteristics of 2-amino-3-benzyloxypyridine, a compound structurally similar to this compound, have been studied computationally, demonstrating the utility of these methods for this class of compounds. researchgate.net While specific data for properties like collision cross-section require specialized calculations, the foundational structural and electronic data derived from DFT are essential inputs for such predictions.
Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures
In organic synthesis, the construction of complex molecular architectures often relies on the use of highly functionalized building blocks that allow for sequential and controlled chemical transformations. While direct examples of the use of this compound in the synthesis of complex natural products or materials are not readily found in the literature, its structure suggests a significant potential as a versatile synthetic intermediate.
The chlorine atom at the 3-position and the benzyloxy group at the 2-position of the pyridine ring are key functional handles. The chlorine atom can participate in various cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, which are fundamental for the formation of carbon-carbon bonds. This allows for the introduction of a wide range of substituents at the 3-position, including alkyl, aryl, and heteroaryl groups.
The benzyloxy group serves as a protecting group for the 2-pyridone tautomer. This group is generally stable under many reaction conditions but can be removed selectively, typically by hydrogenolysis, to unmask the hydroxyl group. This latent functionality provides a strategic advantage in multi-step syntheses, allowing other parts of the molecule to be modified before revealing the 2-pyridone moiety, which can then be used for further derivatization or to influence the electronic properties of the final molecule.
The combination of these two functionalities on a pyridine scaffold, a common core in many biologically active compounds, makes this compound a potentially valuable, though currently underexplored, building block for the synthesis of complex heterocyclic systems.
Building Block in Medicinal Chemistry Research for Scaffold Design
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. Substituted pyridines, such as this compound, are therefore of great interest as starting materials for the synthesis of novel therapeutic agents.
Imidazopyridines are a class of fused heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory and potential anticancer properties. The synthesis of imidazopyridines often involves the reaction of a 2-aminopyridine derivative with an α-haloketone or other reagents that lead to the formation of the fused imidazole ring.
While no direct synthesis of imidazopyridines from this compound is reported, a plausible synthetic route can be envisioned. The chlorine atom at the 3-position is not ideally positioned for direct cyclization to form the most common imidazo[1,2-a]pyridine scaffold. However, synthetic strategies for other imidazopyridine isomers could potentially utilize this starting material. For instance, the synthesis of certain imidazopyridine derivatives has been achieved starting from 2,6-dichloro-3-nitropyridine, where the chloro and nitro groups are sequentially substituted and then the nitro group is reduced to an amine to facilitate cyclization nih.gov. By analogy, the chloro group in this compound could potentially be displaced by an amino group or a precursor, followed by further functionalization and cyclization to form a fused imidazole ring. The benzyloxy group would likely be retained during these steps to be removed at a later stage if necessary.
Triazolopyridines are another important class of heterocyclic compounds with diverse pharmacological activities. These structures consist of a triazole ring fused to a pyridine ring. One common method for the synthesis of nih.govcmu.edumdpi.comtriazolo[4,3-a]pyridines involves the oxidative cyclization of a hydrazine intermediate, which can be formed from the reaction of 2-hydrazinopyridine with an aldehyde mdpi.com.
A synthetic pathway for a triazolopyridine derivative has been reported where 2-hydrazinopyridine is reacted with 4-benzyloxy-3-methoxybenzaldehyde mdpi.com. This demonstrates the compatibility of the benzyloxy group in the synthesis of this scaffold. Although this compound is not a direct precursor in this specific example, its structural elements are relevant. For instance, a synthetic route to 8-chloro- nih.govcmu.edumdpi.comtriazolo[4,3-a]pyridines has been described starting from 2-hydrazinyl-3-chloropyridine google.com. This suggests that if the benzyloxy group in this compound were to be converted to a hydrazinyl group, the resulting intermediate could be a valuable precursor for substituted triazolopyridine derivatives.
Table 1: Examples of Precursors for Imidazopyridine and Triazolopyridine Synthesis
| Target Scaffold | Precursor Example | Reference |
| Imidazopyridine | 2-Amino-6-chloro-3-nitropyridine | nih.gov |
| nih.govcmu.edumdpi.comTriazolo[4,3-a]pyridine | 2-Hydrazinopyridine and 4-Benzyloxy-3-methoxybenzaldehyde | mdpi.com |
| 8-Chloro- nih.govcmu.edumdpi.comtriazolo[4,3-a]pyridine | 2-Hydrazinyl-3-chloropyridine | google.com |
Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors are heterocyclic compounds that bind to the ATP-binding site of the enzyme. Benzimidazole-based compounds are a common scaffold for kinase inhibitors nih.gov. Given the structural similarities, imidazopyridines are also explored for this purpose.
The development of kinase inhibitors often involves the synthesis of a library of compounds based on a core scaffold, with various substituents to optimize potency and selectivity. While there are no specific reports of kinase inhibitors derived directly from this compound, its potential as a starting material can be inferred. The pyridine core is a common feature in many kinase inhibitors. The benzyloxy group could be used to modulate the lipophilicity and steric bulk of a potential inhibitor, while the chlorine atom provides a site for the introduction of various side chains through cross-coupling reactions to explore the chemical space around the scaffold and achieve specific interactions with the target kinase. For example, pyrazolo[3,4-d]pyrimidines are another important scaffold for kinase inhibitors rsc.org. The synthesis of such complex heterocyclic systems often benefits from versatile, functionalized building blocks like substituted chloropyridines.
Development of Catalytic Reagents and Ligands
Pyridine and its derivatives are widely used as ligands in transition metal catalysis due to the ability of the nitrogen lone pair to coordinate to metal centers semanticscholar.org. The electronic and steric properties of the pyridine ligand can be tuned by introducing substituents on the ring, which in turn influences the reactivity and selectivity of the metal catalyst.
The synthesis of functionalized pyridine-based ligands often involves the coupling of pyridine units to form bipyridines or the introduction of other coordinating groups. Halogenated pyridines are common starting materials for these syntheses. For example, 2,2'-bipyridine macrocycles, which are versatile intermediates for more complex structures, can be synthesized from simple starting materials rsc.org.
This compound possesses both a coordinating nitrogen atom and a reactive chloro group. The chlorine atom can be used in cross-coupling reactions to link the pyridine ring to other aromatic or heterocyclic systems, thereby creating multidentate ligands. The benzyloxy group at the 2-position would exert a significant steric and electronic influence on the coordinating properties of the nitrogen atom. This could be exploited to fine-tune the catalytic activity of a metal complex. While specific ligands derived from this compound are not described in the literature, the principles of ligand design suggest its potential utility in this area of research.
Applications of this compound in Advanced Organic Synthesis and Chemical Research
The strategic placement of a benzyloxy and a chloro substituent on the pyridine ring endows "this compound" with a unique chemical reactivity profile, making it a valuable intermediate in advanced organic synthesis and chemical research. This article explores its applications in regioselective and chemoselective transformations, its utility in protection/deprotection strategies, and its potential role in the design of novel fluorescent scaffolds.
2 Reagents for Regioselective and Chemoselective Transformations
The presence of both a benzyloxy group at the 2-position and a chlorine atom at the 3-position of the pyridine ring allows for selective functionalization at different sites of the molecule. The electron-donating nature of the benzyloxy group and the electron-withdrawing nature of the chlorine atom, along with the inherent electronic properties of the pyridine ring, create a platform for a variety of regioselective and chemoselective reactions.
Regioselective Reactions:
The chlorine atom at the 3-position can be a site for nucleophilic aromatic substitution or can direct metalation reactions to the adjacent 4-position. For instance, directed ortho metalation of 2-chloropyridine has been shown to be a viable strategy for the synthesis of 2,3-disubstituted pyridines rsc.orgscispace.com. This principle can be extended to "this compound," where metalation at the C4 position would be facilitated by the directing effect of the chloro group, allowing for the introduction of a wide range of electrophiles in a regioselective manner.
Furthermore, the generation of pyridyne intermediates from chloropyridine precursors offers another avenue for regioselective difunctionalization researchgate.net. By analogy, treatment of "this compound" with a strong base could potentially lead to the formation of a 3,4-pyridyne, which can then undergo regioselective addition of nucleophiles to furnish polysubstituted pyridine derivatives.
Chemoselective Transformations:
The distinct reactivity of the C-Cl and C-O bonds in "this compound" allows for chemoselective transformations. The chlorine atom is susceptible to displacement by various nucleophiles, and it can also participate in transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds, and 2-chloropyridines have been successfully employed as substrates in such reactions researchgate.net. This suggests that "this compound" could chemoselectively undergo cross-coupling at the C3 position, leaving the benzyloxy group intact.
Conversely, the benzyloxy group can be cleaved under specific conditions, which will be discussed in the context of protecting group strategies. This differential reactivity allows for a stepwise functionalization of the pyridine core.
Derivatives, Analogues, and Structure Reactivity Relationships
Systematic Modifications of the Pyridine (B92270) Ring
The nature and position of the halogen substituent on the pyridine ring are paramount in dictating the molecule's susceptibility to different types of chemical reactions, particularly nucleophilic substitution.
The location of the chlorine atom on the pyridine ring significantly impacts the compound's reactivity towards nucleophiles. The electron-withdrawing nature of the ring nitrogen atom activates the ring for nucleophilic attack, but this effect is not uniform across all positions. Halogens at the 2- and 4-positions are readily displaced by nucleophiles, whereas a halogen at the 3-position is substantially less reactive. uoanbar.edu.iqabertay.ac.uk
This difference in reactivity stems from the stability of the intermediate Meisenheimer complex formed during nucleophilic aromatic substitution (SNAr). When the attack occurs at the C-2 or C-4 position, the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, leading to a more stable intermediate. This stabilization is not possible when the attack is at the C-3 position. Consequently, 3-halopyridines are significantly less reactive in SNAr reactions. For instance, 3-chloropyridine (B48278) is reported to be 10,000 times less reactive than 2-chloropyridine (B119429) and 100,000 times less reactive than 4-chloropyridine (B1293800) in nucleophilic substitution reactions. uoanbar.edu.iq
Table 1: Relative Reactivity of Chloropyridine Isomers in Nucleophilic Substitution
Click to view data
| Compound | Position of Chlorine | Relative Reactivity | Reason for Reactivity |
|---|---|---|---|
| 4-Chloropyridine | 4 | Very High (~100,000x) | Negative charge of intermediate stabilized by nitrogen atom. |
| 2-Chloropyridine | 2 | High (~10,000x) | Negative charge of intermediate stabilized by nitrogen atom. |
| 3-Chloropyridine | 3 | Low (1x) | Negative charge of intermediate cannot be delocalized onto the nitrogen atom. |
The identity of the halogen atom also plays a crucial role in the reactivity of halopyridines. The relative reactivity depends on two opposing factors: the electronegativity of the halogen (influencing the carbon's susceptibility to attack) and the carbon-halogen bond strength (related to its ability to act as a leaving group).
For nucleophilic aromatic substitution (SNAr), the reactivity order can vary depending on the rate-determining step and the nucleophile.
When the first step (nucleophilic attack) is rate-determining , the order of reactivity is typically F > Cl > Br > I. The high electronegativity of fluorine makes the attached carbon atom more electrophilic and thus more susceptible to attack.
When the second step (loss of the leaving group) is rate-determining , the order is often I > Br > Cl > F, reflecting the carbon-halogen bond strength, where iodide is the best leaving group.
Studies on the reactions of 2-halopyridines with various nucleophiles have shown these differing reactivity patterns. For example, with sulfur nucleophiles like sodium thiophenoxide, the reactivity was found to decrease in the order I > Br > Cl > F, indicating that the cleavage of the C-Hal bond is the determining factor. sci-hub.se In contrast, reaction with an oxygen nucleophile like benzyl (B1604629) alcohol showed a reactivity order of F > Cl > Br > I, suggesting the initial nucleophilic attack is the rate-determining step. sci-hub.se
Table 2: Reactivity Order of 2-Halopyridines with Different Nucleophiles
Click to view data
| Nucleophile Type | Rate-Determining Step | Reactivity Order |
|---|---|---|
| Sulfur (e.g., PhSNa) | Loss of Leaving Group | I > Br > Cl > F |
| Oxygen (e.g., PhCH₂OH) | Nucleophilic Attack | F > Cl > Br > I |
Variations of the Benzyloxy Moiety
Introducing substituents onto the phenyl ring of the benzyloxy group alters the electronic properties of the ether oxygen. Electron-donating groups (EDGs), such as a p-methoxy group (forming a p-methoxybenzyl or PMB ether), increase the electron density on the ether oxygen. Conversely, electron-withdrawing groups (EWGs), such as p-chloro or p-cyano, decrease the electron density on the oxygen.
These modifications can influence reactions in several ways:
They can affect the stability of any intermediates that involve the benzyloxy group.
They can alter the Lewis basicity of the ether oxygen, affecting its coordination with catalysts or reagents.
They can subtly influence the electronics of the pyridine ring through space or through the ether linkage.
The electronic effects of substituents on the benzyl ring directly correlate with the reactivity of the molecule in specific transformations. In reactions where the benzyloxy group acts as a protecting group, these electronic effects can fine-tune its stability and ease of cleavage. For instance, in glycosylation chemistry, it has been established that electron-donating p-methoxybenzyl (PMB) ether groups increase the reactivity of glycosyl donors compared to the standard benzyl (Bn) ether. nih.gov In contrast, electron-withdrawing p-chlorobenzyl (PClB) or p-cyanobenzyl (PCNB) groups decrease the donor's reactivity. nih.gov This principle can be applied to the 2-(benzyloxy)pyridine (B1267808) system, where the substituent on the benzyl ring can modulate the lability of the benzyl group in reactions such as debenzylation or rearrangement.
Steric effects also play a role. Bulky substituents on the benzyl ring, particularly at the ortho positions, can hinder the approach of reagents to the ether linkage or the adjacent pyridine ring, thereby decreasing reaction rates.
Table 3: Effect of Benzyl Ring Substituents on Reactivity
Click to view data
| Substituent (para-position) | Electronic Effect | Impact on Ether Oxygen Electron Density | Predicted Effect on Reactivity (e.g., lability of benzyl group) |
|---|---|---|---|
| -OCH₃ (Methoxy) | Electron-Donating | Increase | Increased |
| -H (Hydrogen) | Neutral (Reference) | Baseline | Baseline |
| -Cl (Chloro) | Electron-Withdrawing | Decrease | Decreased |
| -CN (Cyano) | Strongly Electron-Withdrawing | Significant Decrease | Significantly Decreased |
Structure-Reactivity Correlations in Synthetic Transformations
The principles outlined above lead to clear structure-reactivity correlations that can be exploited in synthetic planning. For a molecule like 2-(Benzyloxy)-3-chloropyridine, the reactivity is a composite of the properties of its two main components.
Reactions at the Pyridine Ring : Synthetic transformations targeting the pyridine ring, such as further substitution, are governed by the position of the chlorine atom. The 3-chloro substituent is relatively inert to SNAr, meaning reactions with strong nucleophiles are unlikely to displace it under standard conditions. This allows for functionalization at other positions (e.g., via lithiation followed by electrophilic quench) without disturbing the C3-Cl bond.
Reactions involving the Benzyloxy Group : The benzyloxy group can be a target for cleavage (debenzylation) to reveal a 2-pyridone. The rate and conditions required for this transformation can be tuned by substituents on the benzyl ring. An electron-donating group like p-methoxy would render the benzyl group more susceptible to oxidative or acidic cleavage.
By understanding these structure-reactivity relationships, chemists can strategically design analogues of this compound to achieve desired outcomes in multi-step syntheses.
Emerging Trends and Future Research Directions
Innovations in Green Chemistry for Synthesis and Derivatization
The principles of green chemistry are increasingly influencing the synthesis and derivatization of heterocyclic compounds like 2-(Benzyloxy)-3-chloropyridine. Researchers are actively seeking to replace traditional synthetic methods that often rely on hazardous reagents and solvents with more environmentally benign alternatives. Key areas of innovation include the use of greener solvents, the development of catalytic reactions, and the application of energy-efficient techniques such as microwave-assisted synthesis. mdpi.comrsc.org
For instance, the synthesis of pyridine (B92270) derivatives is progressively moving towards one-pot multicomponent reactions, which enhance efficiency by reducing the number of synthetic steps and purification procedures. mdpi.com The use of alternative energy sources, such as microwave irradiation, has been shown to significantly shorten reaction times and improve yields in the synthesis of functionalized pyridines. mdpi.com
Future research in this area will likely focus on the development of biocatalytic methods for the synthesis and modification of this compound, leveraging enzymes to perform highly selective transformations under mild conditions. Additionally, the exploration of flow chemistry setups presents an opportunity for safer, more scalable, and efficient production of this versatile building block.
Development of Highly Chemo- and Regioselective Functionalization Methods
The presence of multiple reactive sites in this compound—the benzyloxy group, the chlorine atom, and the pyridine ring itself—presents both a challenge and an opportunity for synthetic chemists. The development of highly chemo- and regioselective functionalization methods is therefore a critical area of research.
Recent studies on substituted pyridines have demonstrated the ability to achieve selective transformations. For example, in the reaction of 2,6-dichloro-3-substituted pyridines with nucleophiles, the regioselectivity can be controlled by the nature of the substituent at the 3-position and the solvent used. This highlights the potential for directing reactions to a specific position on the pyridine ring of this compound.
Future advancements are expected in the use of directing groups to control the position of functionalization with high precision. The development of novel catalysts that can differentiate between the various reactive sites of the molecule will also be crucial. These methods will enable the synthesis of complex, polysubstituted pyridine derivatives with precisely controlled architectures.
Expanding the Scope of Catalytic Transformations Involving this compound
Catalysis is a powerful tool for the functionalization of heterocyclic compounds. For this compound, catalytic cross-coupling reactions are a particularly promising avenue for creating new carbon-carbon and carbon-heteroatom bonds at the 3-position. While specific studies on this compound are emerging, the broader field of pyridine chemistry provides a strong foundation.
For example, palladium-catalyzed cross-coupling reactions are widely used for the arylation, vinylation, and alkynylation of chloropyridines. The benzyloxy group at the 2-position can influence the electronic properties of the pyridine ring and, consequently, the efficiency and selectivity of these catalytic processes.
Future research will likely explore the use of a wider range of transition metal catalysts, including nickel, copper, and iron, which offer different reactivity profiles and can be more sustainable alternatives to palladium. Furthermore, the development of photoredox catalysis opens up new possibilities for radical-based functionalizations of this compound under mild conditions, using visible light as a renewable energy source. researchgate.net
Advanced Computational Modeling for Rational Design of New Reactions
Computational chemistry has become an indispensable tool in modern synthetic chemistry, enabling the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the rational design of new catalysts and reagents. For this compound, computational modeling can provide valuable insights into its reactivity and selectivity.
Density Functional Theory (DFT) calculations, for instance, can be used to model the transition states of various reactions, helping to understand the factors that govern chemo- and regioselectivity. Molecular modeling can also be employed to design catalysts that are specifically tailored for transformations involving this substrate.
The future of this field lies in the integration of machine learning and artificial intelligence with computational chemistry. These advanced modeling techniques could accelerate the discovery of novel reactions and optimal reaction conditions for the functionalization of this compound, reducing the need for extensive empirical screening.
Rational Design of Next-Generation Building Blocks and Chemical Reagents
The unique structural features of this compound make it an excellent starting point for the rational design of next-generation building blocks and chemical reagents for use in medicinal chemistry and materials science. By strategically modifying the benzyloxy and chloro substituents, a diverse library of compounds with tailored properties can be generated.
For example, the chlorine atom can be displaced by a variety of nucleophiles to introduce different functional groups, while the benzyloxy group can be cleaved to reveal a hydroxyl group, which can then be further functionalized. This modular approach allows for the systematic exploration of chemical space and the development of compounds with optimized biological activity or material properties.
Future directions in this area will involve the use of high-throughput synthesis and screening technologies to rapidly evaluate the properties of new derivatives of this compound. The integration of computational design with automated synthesis will enable the rapid and efficient development of novel building blocks for a wide range of applications. nih.gov
Q & A
Q. What are the recommended methods for synthesizing 2-(Benzyloxy)-3-chloropyridine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of this compound typically involves introducing the benzyloxy group via nucleophilic substitution or coupling reactions. For example, boronic ester intermediates (e.g., 2-(Benzyloxy)pyridine-3-Boronic acid pinacol ester) can facilitate Suzuki-Miyaura cross-coupling with chlorinated partners . Optimizing reaction conditions (e.g., catalyst loading, temperature, and solvent polarity) is critical. For instance, palladium catalysts (e.g., Pd(PPh₃)₄) in toluene/water mixtures at 80–100°C have been used for analogous pyridine derivatives . Purification via column chromatography (silica gel, hexane/EtOAc) ensures high yields.
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity by resolving benzyloxy (δ ~4.5–5.0 ppm for -OCH₂Ph) and chloro-substituted pyridine signals .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% threshold for research use) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated for C₁₂H₁₀ClNO: 219.05 g/mol) .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors or dust .
- Storage : Store in sealed containers under inert atmosphere (N₂ or Ar) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How does the benzyloxy group influence the reactivity of 3-chloropyridine in cross-coupling reactions, and what methodologies are reported for such transformations?
- Methodological Answer : The benzyloxy group acts as an electron-donating substituent, enhancing the pyridine ring’s electron density and altering regioselectivity in cross-couplings. For example:
- Suzuki Coupling : Use this compound with aryl boronic acids (e.g., phenylboronic acid) under Pd(OAc)₂ catalysis in DMF/H₂O at 90°C .
- Buchwald-Hartwig Amination : React with primary amines (e.g., aniline) using Xantphos/Pd₂(dba)₃ in toluene at 110°C .
Note : The chloro group at position 3 is less reactive than position 2 or 4 due to steric and electronic effects, requiring optimized ligand systems .
Q. What strategies can be employed to resolve contradictions in reported data on the stability or reactivity of this compound under varying experimental conditions?
- Methodological Answer :
- Reproducibility Checks : Replicate experiments using identical reagents (e.g., anhydrous solvents, freshly distilled amines) and equipment calibration .
- Advanced Characterization : Use X-ray crystallography to confirm molecular structure and detect polymorphic variations .
- Kinetic Studies : Monitor degradation pathways (e.g., hydrolysis of the benzyloxy group under acidic conditions) via HPLC-MS at controlled pH/temperature .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
